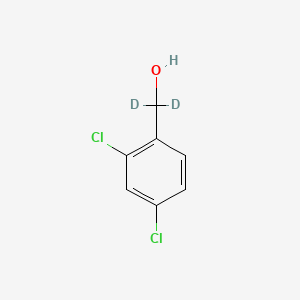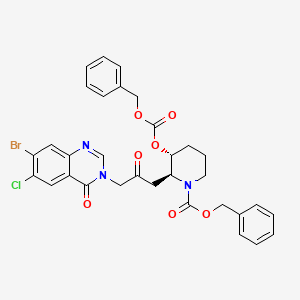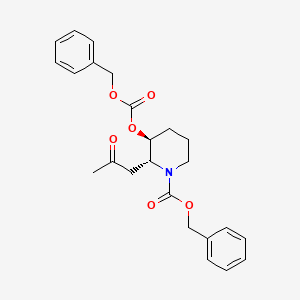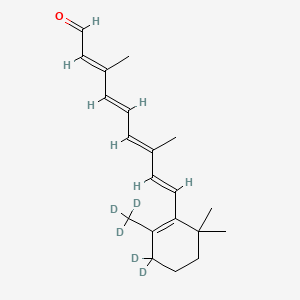
all-trans-Retinal-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-Retinal-d5, also known as (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal , is a derivative of Vitamin A . It is a stable isotope labelled compound with a molecular formula of C20H23D5O and a molecular weight of 289.47 .
Synthesis Analysis
All-trans retinal is converted to retinoic acid in vivo by the action of retinal dehydrogenase . This conversion involves several enzymatic steps .
Molecular Structure Analysis
The molecular structure of all-trans-Retinal-d5 consists of seven transmembrane α-helices, with the amino terminus on the outside of the cell membrane, and the carboxy terminus inside the cell . Retinal is attached to an evolutionarily conserved lysine amino-acid residue .
Chemical Reactions Analysis
Retinol is converted, through several enzymatic steps, into its active derivatives . Retinol is oxidized once to generate retinal and twice to generate retinoic acid . For the generation of the 9-cis- or 11-cis-retinoids, an isomerization reaction takes place prior to the first oxidation .
Physical And Chemical Properties Analysis
All-trans-Retinal-d5 has a molecular formula of C20H23D5O and a molecular weight of 289.47 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet .
Aplicaciones Científicas De Investigación
Role in Retinal Dystrophies : Mutations in genes encoding enzymes that process vitamin A derivatives like all-trans retinol are linked to early-onset severe retinal dystrophy, highlighting the importance of vitamin A metabolism in retinal health (Thompson et al., 2001).
Photoreceptor Health : The chromophore of visual pigments, 11-cis retinal, derived from vitamin A, is vital for vision. Defects in the enzymes involved in its production can lead to hereditary retinal diseases (Yamamoto et al., 1999).
In Drosophila Vision : In the Drosophila visual system, all-trans-retinal plays a crucial role in rhodopsin formation. This highlights the importance of retinoid-binding proteins in vision (Wang & Montell, 2005).
In Visual Cycle Enzymes : The enzymes involved in the visual cycle, such as acyltransferases and dehydrogenases, are crucial for the conversion of all-trans-retinal back to 11-cis-retinal, essential for continuous vision (Kiser et al., 2012).
In Leber Congenital Amaurosis : Research shows that pharmacological intervention with compounds that interact with all-trans-retinal can preserve visual function in mouse models of Leber Congenital Amaurosis (Van Hooser et al., 2002).
Retinal Degeneration Prevention : Studies have identified drug candidates that can sequester toxic all-trans-retinal, offering potential therapeutic avenues for preventing light-induced retinal degeneration (Zhang et al., 2015).
In Retinoid Cycle Enzymes : Retinoid cycle enzymes, particularly those involved in all-trans-retinal clearance, play protective roles in the retina by reducing the production of toxic by-products (Maeda et al., 2009).
Mecanismo De Acción
All-trans retinal is converted to retinoic acid in vivo by the action of retinal dehydrogenase . Retinoic acid is a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) that act as transcription factors to regulate the growth and differentiation of normal and malignant cells .
Direcciones Futuras
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-LHAZDGMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

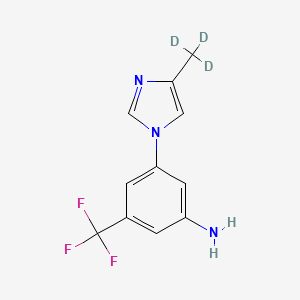


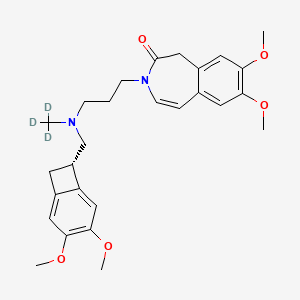
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
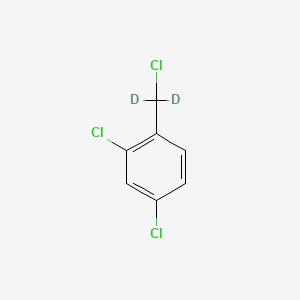
![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/no-structure.png)

